Fmoc-L-beta-homoisoleucine

Catalog No.
S1768384
CAS No.
193954-27-7
M.F
C22H25NO4
M. Wt
367.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-beta-homoisoleucine

CAS Number

193954-27-7

Product Name

Fmoc-L-beta-homoisoleucine

IUPAC Name

(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1

InChI Key

VHZUUIWBAYOCDD-VBKZILBWSA-N

SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-L-beta-homoisoleucine;193954-27-7;Fmoc-beta-Homoile-OH;Fmoc-beta-Hoile-OH;(3R,4S)-3-(Fmoc-amino)-4-methylhexanoicacid;Fmoc--Homoile-OH;Fmoc-|A-Homoile-OH;Fmoc-L-?-Homoisoleucine;Fmoc-L-|A-homoisoleucine;SCHEMBL119195;03671_FLUKA;MolPort-000-162-473;ZINC2386816;CF-327;AKOS016003206;AJ-35384;AK-89155;AM803448;KB-52093;TR-009013;FT-0653047;ST24047276;V1050

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-L-beta-homoisoleucine (Fmoc-β-homoIle-OH) is a modified amino acid used in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently constructing peptides and proteins in a step-wise manner. Fmoc-β-homoIle-OH functions as a building block in this process, incorporating the β-homoisoleucine (β-Ile) amino acid into the peptide chain.

Structural Modifications and Functional Implications

β-Ile differs from the standard isoleucine (Ile) by having an additional methylene group inserted between the alpha (α) and beta (β) carbons of its side chain. This seemingly minor structural change can have significant functional consequences for the resulting peptide []. Studies have shown that incorporating β-Ile residues can:

  • Enhance the stability of the peptide: The additional methylene group in β-Ile can increase the conformational rigidity of the peptide backbone, making it more resistant to proteolytic degradation (breakdown by enzymes) [, ]. This property can be advantageous for designing peptides with longer half-lives in the body, potentially improving their therapeutic efficacy.
  • Modulate peptide-protein interactions: The altered side chain of β-Ile can influence how the peptide interacts with other molecules, such as proteins. This can be useful for designing peptides with specific binding affinities for target proteins, which is crucial for developing drugs and other therapeutic agents [].

Applications in Peptide Design and Discovery

Due to its potential to improve peptide stability and modulate interactions, Fmoc-β-homoIle-OH finds application in various areas of scientific research, including:

  • Development of peptide-based drugs: Researchers are exploring the use of β-Ile-containing peptides for various therapeutic purposes, such as developing new antibiotics, hormones, and enzyme inhibitors [].
  • Design of functional peptides for biomaterials: β-Ile can be incorporated into peptides used to create biomaterials with specific properties, such as improved cell adhesion or controlled drug release [].
  • Studying protein-peptide interactions: By incorporating β-Ile into specific positions within a peptide, scientists can gain insights into how peptides interact with their target proteins at the molecular level [].

  • Oxidation: The compound can undergo oxidation to yield corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to form its reduced counterparts using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The Fmoc group can be substituted with other protecting groups or functional groups, often using piperidine for deprotection.

These reactions are significant for modifying the compound for specific applications in peptide synthesis.

Fmoc-L-beta-homoisoleucine is primarily utilized in proteomics research. Its incorporation into polypeptide chains during protein synthesis allows for the study of protein structure and function. By altering the properties of proteins, this compound can influence various cellular processes, including cell signaling pathways and gene expression. The specific effects depend on the proteins into which it is incorporated.

The synthesis of Fmoc-L-beta-homoisoleucine typically involves:

  • Protection of the Amino Group: L-beta-homoisoleucine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane .
  • Automated Peptide Synthesizers: For industrial production, automated synthesizers are employed to optimize reaction conditions and enhance yield and purity.

Alternative synthetic routes may also exist, depending on specific laboratory setups and desired outcomes.

Fmoc-L-beta-homoisoleucine finds use in various fields:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
  • Drug Discovery: The compound plays a role in developing peptide-based therapeutics due to its ability to modify protein interactions.
  • Biochemical Research: Its unique properties make it valuable for studying protein folding and interactions.

Research indicates that Fmoc-L-beta-homoisoleucine interacts with various biomolecules during peptide synthesis. Its incorporation into peptides can alter their hydrophobicity, membrane affinity, and conformation, impacting biological activity and stability . Studies focusing on these interactions are essential for understanding its role in biochemical pathways and therapeutic applications.

Several compounds share structural similarities with Fmoc-L-beta-homoisoleucine, including:

  • Fmoc-L-isoleucine: A direct analog that lacks the beta modification but retains similar properties.
  • Fmoc-L-leucine: Another branched-chain amino acid that serves as a common building block in peptide synthesis.
  • Fmoc-L-valine: A smaller branched-chain amino acid that can influence peptide conformation differently compared to Fmoc-L-beta-homoisoleucine.

Comparison Table

CompoundStructural FeaturesUnique Aspects
Fmoc-L-beta-homoisoleucineBeta modification at isoleucineEnhanced hydrophobicity due to beta position
Fmoc-L-isoleucineStandard isoleucine structureLacks beta modification
Fmoc-L-leucineSimilar branched structureLarger side chain impacts peptide interactions
Fmoc-L-valineSmaller branched side chainDifferent hydrophobicity compared to beta-homoisoleucine

The unique beta modification of Fmoc-L-beta-homoisoleucine allows for distinct interactions within peptides, influencing their biological activity and potential therapeutic applications. This makes it a valuable compound in both research and industrial contexts.

XLogP3

4.3

Wikipedia

Fmoc-L-beta-homoisoleucine

Dates

Modify: 2023-08-15

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